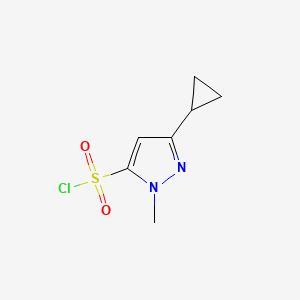

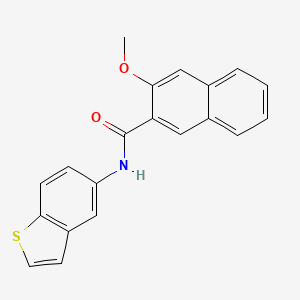

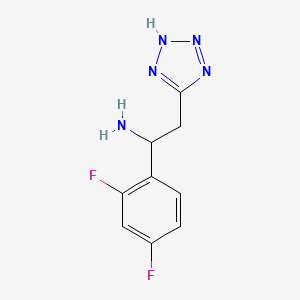

![molecular formula C26H26N4O7S3 B2939960 (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-36-8](/img/structure/B2939960.png)

(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C26H26N4O7S3 and its molecular weight is 602.7. The purity is usually 95%.

BenchChem offers high-quality (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

Research has explored various synthetic pathways and chemical behaviors of compounds with structures related to (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, focusing on their utility in creating new chemical entities or understanding their reactivity. Notably, studies on benzothiazole derivatives have revealed insights into the synthesis of novel compounds and their potential applications.

Synthesis of Novel Ethyl 2-((1H-Benzo[d]imidazol-2-ylamino)(Aryl)methylthio) Acetates : A one-pot multicomponent reaction facilitated by nano-CuY zeolite as a catalyst has been described, showcasing an efficient and environmentally friendly method for synthesizing novel compounds, which might serve as a foundation for the development of new fungicides and sulfur-bearing peptide derivatives based on the 2-amino benzimidazole core (Kalhor, 2015).

Reactions of Substituted (1,2-Benzisoxazol-3-yl) Acetates : Investigating the reactions of substituted acetates under various conditions has shed light on novel ring transformations, offering insights into the synthesis of 2H-azirines and 3-iminobenzofurans, and highlighting the potential for innovative chemical synthesis pathways (Ueda et al., 1988).

Encapsulation of Molybdenum(VI) Complex in Zeolite Y : The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has been studied, showcasing its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This demonstrates the compound's applicability in catalysis and the benefits of encapsulation in enhancing stability and reusability (Ghorbanloo & Maleki Alamooti, 2017).

Molecular Modelling and Drug Design

Research into the molecular structure and potential drug design applications of benzothiazole derivatives, including those structurally related to (Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, has provided valuable insights:

Design and Synthesis of Aldose Reductase Inhibitors : The synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors have been explored. Such studies are crucial for developing novel drugs for treating diabetic complications, demonstrating the relevance of these compounds in medicinal chemistry (Ali et al., 2012).

Crystal Structure Analysis : Detailed crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate has been conducted, revealing significant insights into the molecular configuration and interactions of similar compounds. Such analyses are fundamental for drug design and understanding the physicochemical properties of potential pharmaceuticals (Li et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as N-benzylbenzamides

Mode of Action

Based on its structural similarity to other n-benzylbenzamides, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. N-benzylbenzamides are known to interact with various proteins and enzymes, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability and half-life values , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and the absence of detailed studies on this compound .

properties

IUPAC Name |

ethyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O7S3/c1-3-37-24(31)17-30-22-14-13-21(39(27,33)34)15-23(22)38-26(30)28-25(32)19-9-11-20(12-10-19)40(35,36)29(2)16-18-7-5-4-6-8-18/h4-15H,3,16-17H2,1-2H3,(H2,27,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSYBAQIJXTASF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2939877.png)

![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2939878.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)

![2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2939886.png)

![4-benzyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2939890.png)